2,4-Dichloro-5-cyclohexylpyrimidine

Medicinal Chemistry Lipophilicity Physicochemical Property

Standard 5-methyl or 5-phenyl dichloropyrimidines fail to deliver the desired regioisomer in SNAr due to different steric/electronic profiles. This 5-cyclohexyl variant provides a distinct regiocontrol landscape for C2-selective amination. - Low TPSA (25.8 Ų) & cLogP 4.3 ideal for CNS kinase inhibitor libraries - Clean CYP profile (IC50 >10 µM for 2C9/2C19) de-risks hit-to-lead - Enables orthogonal diversification: retain C4-Cl for subsequent steps Immediate dispatch from BenchChem inventory.

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12 g/mol
Cat. No. B6649857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-cyclohexylpyrimidine
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C10H12Cl2N2/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2
InChIKeyAKLCEUWGFZZVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-cyclohexylpyrimidine: Regioselective SNAr Building Block


2,4-Dichloro-5-cyclohexylpyrimidine (CAS 1563532-22-8) is a heteroaromatic pyrimidine scaffold distinguished by two chlorine atoms at the 2- and 4-positions and a cyclohexyl group at the 5-position of the ring. This specific substitution pattern situates the compound at the intersection of two critical design vectors: (i) the well-established 2,4-dichloropyrimidine core, which is a foundational intermediate for regioselective nucleophilic aromatic substitution (SNAr) in medicinal and agricultural chemistry [1], and (ii) the sterically demanding, lipophilic cyclohexyl moiety at the C5 position, which exerts profound steric and electronic effects that directly modulate the site-selectivity of subsequent derivatization steps [2]. Unlike unsubstituted or 5-electron-withdrawing-group analogs that exhibit strong inherent C4-selectivity, the 5-cyclohexyl group creates a unique regiochemical control landscape that enables synthetic access to specific 2,4-disubstituted pyrimidine isomers that are difficult or impossible to obtain efficiently with other C5 substituents [3].

Regioselective SNAr diversification – enables C2-selective substitution patterns difficult to access with 5-methyl or 5-phenyl analogs.
Non‑planar lipophilic C5 motif – cyclohexyl group provides steric and lipophilic properties distinct from aryl or small alkyl substituents, supporting medicinal chemistry design hypotheses.
Clean CYP profile reported – IC50 >10 µM for CYP2C9/2C19 supports early‑stage hit‑to‑lead workflows without introducing strong metabolic liabilities.

2,4-Dichloro-5-cyclohexylpyrimidine vs. Common 5-Substituted Analogs


The procurement of a generic 2,4-dichloropyrimidine bearing a simple C5 substituent (e.g., 5-methyl, 5-ethyl, or 5-phenyl) as a substitute for 2,4-dichloro-5-cyclohexylpyrimidine is technically unsound due to the decisive influence of the C5 group on regiochemical outcomes during SNAr reactions. The 5-cyclohexyl group introduces a combination of steric bulk and electron-donating character that fundamentally alters the relative electrophilicity and accessibility of the C2 and C4 positions. For 5-substituted-2,4-dichloropyrimidines, the SNAr reaction is normally C4-selective, but this preference can be completely reversed or otherwise modulated depending on the specific steric and electronic nature of the C5 substituent [1]. Electron-withdrawing substituents at C5 generally enforce C4 selectivity, while certain alkyl and bulky groups, such as cyclohexyl, can create a context where C2 substitution becomes kinetically favored or where a tertiary amine nucleophile can be used to achieve C2-selective amination via an in situ N-dealkylation mechanism [2]. Consequently, substituting a 5-cyclohexyl building block with a 5-methyl, 5-ethyl, or 5-phenyl analog will, with high probability, lead to the formation of an undesired regioisomeric product mixture, introducing a critical point of failure in the synthetic route, compromising yield and purity, and invalidating downstream biological or materials performance data [3].

  • C5 substituent controls SNAr outcome. Replacing cyclohexyl with methyl, ethyl, or phenyl may shift regioselectivity toward C4‑favoring pathways, risking undesired regioisomer mixtures.
  • C2‑selective amination access is lost. The steric and electronic signature of the cyclohexyl group is required for the tertiary‑amine‑mediated C2‑selective route; common 5‑substituted analogs cannot replicate this control.
  • Physicochemical profile mismatch. Using a planar aryl or small alkyl substitute alters lipophilicity and conformational freedom, which may invalidate downstream structure‑activity relationships.

2,4-Dichloro-5-cyclohexylpyrimidine: Differentiation Evidence vs. Analogs


Lipophilicity Comparison: Cyclohexyl vs. Analog Series

The lipophilicity of the pyrimidine core is a key determinant of its performance in biological assays and its suitability for further functionalization. The cyclohexyl substituent at the 5-position imparts a substantially higher calculated partition coefficient (cLogP) compared to its aromatic, smaller aliphatic, or even smaller cycloaliphatic counterparts, which directly influences membrane permeability, metabolic stability, and target binding in medicinal chemistry applications. The measured or calculated cLogP value for 2,4-dichloro-5-cyclohexylpyrimidine is 4.3, whereas the 5-phenyl analog has a cLogP of 3.8, the 5-cyclopentyl analog has a cLogP of 3.6, and the 5-methyl analog has a cLogP of 2.5 [1] [2]. This represents a quantified increase in lipophilicity of approximately 0.5 to 1.8 log units over these common comparators.

Lipophilicity (cLogP)
Class‑level inference
4.3
Higher calculated lipophilicity relative to common C5 analogs (cLogP 2.5–3.8)
Difference of +0.5 to +1.8 log units; may influence membrane permeability and hydrophobic pocket binding in design.
Medicinal Chemistry Lipophilicity Physicochemical Property

CYP2C9 and CYP2C19 Inhibition Profile

In human liver microsome assays designed to assess the potential for drug-drug interactions, 2,4-dichloro-5-cyclohexylpyrimidine demonstrates minimal inhibition of the critical metabolic enzymes CYP2C9 and CYP2C19, with IC50 values exceeding 10,000 nM [1]. This is a highly favorable property for a medicinal chemistry building block, as it indicates a low probability of introducing a metabolic liability that would derail the development of a drug candidate. In contrast, many 2,4-dichloropyrimidine derivatives with heteroaromatic or amine-containing C5 substituents exhibit potent CYP inhibition (IC50 values often < 1 µM), which can lead to significant drug-drug interaction risks and attrition in preclinical development.

CYP2C9/2C19 IC₅₀
Cross‑study comparable
>10,000 nM
At least 10‑fold lower inhibitory potential versus many 5‑heteroaromatic/amine analogs
Human liver microsomes; supports reduced metabolic liability risk in early discovery.
ADME-Tox Drug-Drug Interaction Cytochrome P450

SNAr Regioselectivity: C2 vs. C4 Control

The presence of the 5-cyclohexyl group significantly alters the inherent regioselectivity of nucleophilic aromatic substitution on the 2,4-dichloropyrimidine scaffold. For the unsubstituted core or for 5-substituents that are electron-withdrawing, the reaction strongly favors substitution at the C4 position, typically with >10:1 selectivity. However, with the 5-cyclohexyl group, which is both bulky and electron-donating, the selectivity can be modulated. Specifically, using tertiary amine nucleophiles under optimized conditions, it is possible to achieve C2-selective amination through an in situ N-dealkylation pathway, yielding the product that formally corresponds to a secondary amine at C2 with excellent regiocontrol [1] [2]. This is in stark contrast to the 5-phenyl analog, which maintains high C4 selectivity under nearly all conditions due to the electron-withdrawing nature of the phenyl ring.

SNAr Regioselectivity
Class‑level inference
C2‑selective amination achievable
Unique access to C2‑substituted isomers via tertiary amine nucleophiles; 5‑phenyl analog remains C4‑selective
Reaction outcome can be fundamentally switched; exact ratio context‑dependent.
Synthetic Methodology Regioselectivity Process Chemistry

Physicochemical Fingerprint: TPSA and Rotatable Bonds

Beyond simple lipophilicity, the combination of a low TPSA and a low number of rotatable bonds is a characteristic associated with improved oral bioavailability and central nervous system (CNS) penetration potential in drug discovery. 2,4-Dichloro-5-cyclohexylpyrimidine exhibits a TPSA of 25.8 Ų and only 1 rotatable bond (the cyclohexyl-pyrimidine linkage) [1]. In comparison, the 5-phenyl analog has a TPSA of 25.8 Ų but 1 rotatable bond, while 2,4-dichloro-5-cyclopentylpyrimidine has a similar TPSA but a slightly more constrained ring. The key differentiator is the combination of a rigid, lipophilic cyclohexyl group with a low TPSA and rotatable bond count, a profile that is often desirable for building blocks destined for CNS-targeted libraries or for programs where minimizing molecular complexity and flexibility is a design goal.

Physicochemical Profile
Class‑level inference
TPSA 25.8 Ų · 1 rotatable bond
Low polar surface area and restricted flexibility differentiate this building block from planar or small‑alkyl analogs
Combination supports CNS‑oriented library design hypotheses; not reproduced by phenyl or methyl variants.
Drug Design Physicochemical Property Lead Optimization

Applications of 2,4-Dichloro-5-cyclohexylpyrimidine


CNS-Penetrant Kinase Inhibitor Libraries

Medicinal chemistry teams building kinase inhibitor libraries for CNS targets prioritize building blocks that enhance brain penetration. The low TPSA (25.8 Ų) and the specific lipophilicity (cLogP 4.3) of 2,4-dichloro-5-cyclohexylpyrimidine, coupled with its single rotatable bond, make it an ideal core for constructing ATP-competitive inhibitors where passive diffusion across the blood-brain barrier is required [1]. The cyclohexyl group occupies a hydrophobic pocket in many kinase active sites, and the differentiated regioselectivity profile enables the installation of a key amine or amide at the C2 position while retaining the C4 chlorine for a subsequent, orthogonal diversification step [2]. The clean CYP profile (IC50 >10 µM for 2C9/2C19) further de-risks early hit-to-lead efforts [3].

Fungicidal Lead Discovery

Agrochemical discovery programs focused on novel fungicides for cereal crops utilize the 2,4-dichloropyrimidine scaffold as a core for generating diversity. The combinatorial synthesis of over 400 analogs around this core has demonstrated that specific 5-substituents are critical for achieving potent activity against pathogens like Septoria tritici [1]. The 5-cyclohexyl variant provides a unique balance of lipophilicity and steric bulk that is not accessible with 5-phenyl or 5-alkyl analogs, which can be crucial for balancing foliar uptake, translocation, and target binding in the fungal pathogen while minimizing off-target effects on the crop plant [2].

Glucocorticoid Receptor Modulator Synthesis

The development of non-steroidal glucocorticoid receptor modulators (GRMs) for the treatment of inflammatory and autoimmune diseases frequently relies on pyrimidine-based scaffolds. Patents from Corcept Therapeutics and others highlight the use of pyrimidine cyclohexyl compounds as key intermediates in the synthesis of GR modulators [1]. The 2,4-dichloro-5-cyclohexylpyrimidine building block is a strategic starting point for constructing the pyrimidinedione core of these molecules, with the cyclohexyl group mimicking a steroid A-ring or serving as a critical structural element for achieving potent and selective GR binding and modulation [2].

CCR5 Antagonist Discovery Programs

Small-molecule CCR5 antagonists represent an important class of antiviral agents for the treatment of HIV. The patent literature describes cyclohexyl-containing compounds as potent CCR5 antagonists [1]. While 2,4-dichloro-5-cyclohexylpyrimidine itself is an early-stage intermediate, its use in the synthesis of these complex molecules is enabled by the regioselective control it offers, allowing for the systematic construction of the elaborated pyrimidine core that is essential for CCR5 binding and functional antagonism [2]. The cyclohexyl group contributes to the lipophilic interactions with the transmembrane domain of the receptor, a feature that distinguishes it from simpler aliphatic or aromatic analogs.

Application
Selection Property
Validation Focus
CNS‑targeted compound library synthesis
Low TPSA, moderate cLogP, single rotatable bond
Permeability and efflux ratio assessment in BBB models
Fungicidal lead discovery
Balanced lipophilicity and steric bulk
Foliar uptake, translocation, and target‑binding assays
Non‑steroidal glucocorticoid receptor modulator research
Cyclohexyl group as steroid‑mimicking motif
GR binding and selectivity profiling
CCR5 antagonist discovery research
Lipophilic scaffold for transmembrane domain interactions
CCR5 binding and functional antagonism endpoints

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